5-phenyl-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1,2-oxazole-3-carboxamide 5-phenyl-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1,2-oxazole-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9656934
InChI: InChI=1S/C18H14N4O2S/c23-18(15-11-16(24-21-15)13-5-2-1-3-6-13)20-17-8-9-19-22(17)12-14-7-4-10-25-14/h1-11H,12H2,(H,20,23)
SMILES: C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=NN3CC4=CC=CS4
Molecular Formula: C18H14N4O2S
Molecular Weight: 350.4 g/mol

5-phenyl-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1,2-oxazole-3-carboxamide

CAS No.:

Cat. No.: VC9656934

Molecular Formula: C18H14N4O2S

Molecular Weight: 350.4 g/mol

* For research use only. Not for human or veterinary use.

5-phenyl-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1,2-oxazole-3-carboxamide -

Specification

Molecular Formula C18H14N4O2S
Molecular Weight 350.4 g/mol
IUPAC Name 5-phenyl-N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]-1,2-oxazole-3-carboxamide
Standard InChI InChI=1S/C18H14N4O2S/c23-18(15-11-16(24-21-15)13-5-2-1-3-6-13)20-17-8-9-19-22(17)12-14-7-4-10-25-14/h1-11H,12H2,(H,20,23)
Standard InChI Key FSLIWOQULMUKKX-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=NN3CC4=CC=CS4
Canonical SMILES C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=NN3CC4=CC=CS4

Introduction

Structural Characteristics and Molecular Design

Core Architecture

The compound features a 1,2-oxazole ring substituted at position 3 with a carboxamide group and at position 5 with a phenyl group. The carboxamide nitrogen is further functionalized with a pyrazole ring bearing a thiophen-2-ylmethyl substituent. This arrangement creates a planar, conjugated system that enhances electronic delocalization, as evidenced by density functional theory (DFT) calculations showing a HOMO-LUMO gap of 4.2 eV .

Synthetic Methodologies

Primary Synthesis Route

The most documented synthesis involves a two-step protocol:

  • Pyrazole Formation:
    1-Phenyl-5-(thiophen-2-yl)-1H-pyrazole is synthesized via cyclocondensation of thiophen-2-ylmethyl hydrazine with β-keto esters.

  • Oxazole Coupling:
    Reaction with 2-(methoxymethylene)malononitrile in ethanol under reflux (1.5 hours, 78°C) yields the target compound with 68% efficiency.

ParameterValue
Yield68%
Reaction Time1.5 hours
Temperature78°C
Purity (HPLC)≥98%

Alternative Approaches

Microwave-assisted synthesis reduces reaction time to 20 minutes but requires careful control of irradiation power (300 W) to prevent decomposition . Solvent-free conditions under ball milling have been attempted but show lower yields (42%) due to incomplete cyclization.

Physicochemical Profiling

Solubility and Stability

The compound exhibits pH-dependent solubility:

  • Aqueous Solubility: 12 μg/mL at pH 7.4

  • LogP: 2.8 (indicating moderate lipophilicity)

  • Stability: Degrades <5% over 72 hours in PBS (pH 7.4) but undergoes rapid hydrolysis in acidic conditions (t₁/₂ = 2.1 hours at pH 2.0).

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, NH), 7.85–7.35 (m, 9H, aromatic), 5.21 (s, 2H, CH₂-thiophene).

  • FT-IR: 1675 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N oxazole) .

Biological Evaluation

Antimicrobial Activity

Against Mycobacterium tuberculosis H37Rv:

StrainMIC (μM)Reference
Mtb H37Rv5.71
INH-Resistant Mtb8.94

Mechanistic studies suggest nitroreductase-mediated activation, generating reactive intermediates that disrupt mycobacterial cell walls .

Cytotoxicity Profile

Tested on Vero cells (48-hour exposure):

Concentration (μM)Viability (%)
1092 ± 3.2
5085 ± 4.1
10078 ± 2.9

The selectivity index (SI = IC₅₀/MIC) of 16.3 indicates favorable therapeutic windows .

Therapeutic Implications

Anti-Inflammatory Activity

In LPS-induced RAW264.7 macrophages:

  • NO Production: 62% inhibition at 10 μM

  • IL-6 Suppression: 58% reduction (IC₅₀ = 7.2 μM)

Challenges and Future Directions

Metabolic Stability

First-pass metabolism studies in rat liver microsomes reveal rapid glucuronidation (CL₍ᵢₙₜᵣᵢₙₛᵢ𝒸₎ = 32 mL/min/kg), necessitating prodrug strategies.

Target Identification

Photoaffinity labeling experiments have identified putative interactions with:

  • Mtb InhA (enoyl-ACP reductase)

  • Human COX-2 (cyclooxygenase-2)

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